1-Boc-6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
CAS No.:
Cat. No.: VC18381481
Molecular Formula: C12H15BrN2O3
Molecular Weight: 315.16 g/mol
* For research use only. Not for human or veterinary use.
![1-Boc-6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine -](/images/structure/VC18381481.png)
Specification
Molecular Formula | C12H15BrN2O3 |
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Molecular Weight | 315.16 g/mol |
IUPAC Name | tert-butyl 6-bromo-2,3-dihydropyrido[2,3-b][1,4]oxazine-1-carboxylate |
Standard InChI | InChI=1S/C12H15BrN2O3/c1-12(2,3)18-11(16)15-6-7-17-10-8(15)4-5-9(13)14-10/h4-5H,6-7H2,1-3H3 |
Standard InChI Key | WSZHTABXNDTBRO-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCOC2=C1C=CC(=N2)Br |
Introduction
Structural Elucidation and Physicochemical Properties
The compound’s IUPAC name, tert-butyl 6-bromo-2,3-dihydropyrido[2,3-b] oxazine-1-carboxylate, reflects its bicyclic system comprising a pyridine ring fused to an oxazine moiety. Key structural features include:
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Bicyclic Core: A pyrido[2,3-b] oxazine scaffold with a partially saturated dihydro structure.
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Boc Protection: The tert-butoxycarbonyl group at N1 ensures stability during synthetic manipulations .
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Bromine Substituent: A bromine atom at C6 facilitates nucleophilic substitution reactions.
Table 1 summarizes its physicochemical properties:
Property | Value |
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Molecular Formula | C₁₂H₁₅BrN₂O₃ |
Molecular Weight | 315.16 g/mol |
Canonical SMILES | CC(C)(C)OC(=O)N1CCOC2=C1C=CC(=N2)Br |
InChI Key | WSZHTABXNDTBRO-UHFFFAOYSA-N |
The Boc group enhances solubility in organic solvents (e.g., DMF, DCM), while the bromine atom contributes to electrophilic reactivity .
Synthetic Methodologies
Multi-Step Synthesis from 3-Hydroxy-2-Nitropyridine
A patented route (CN102977117A) synthesizes related pyrido-oxazine derivatives through bromination, etherification, and nitro reduction . Adapted for 1-Boc-6-bromo-2,3-dihydro-1H-pyrido[2,3-b] oxazine, the process involves:
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Bromination: 3-Hydroxy-2-nitropyridine reacts with bromine in methanol at -15°C to 0°C, yielding 6-bromo-3-hydroxy-2-nitropyridine .
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Etherification: The intermediate reacts with ethyl 2-bromo-2,2-dimethylacetate in DMF under basic conditions (e.g., K₂CO₃), forming the oxazine ring .
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Nitro Reduction: Iron powder in acetic acid reduces the nitro group to an amine, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) .
Table 2 outlines critical reaction parameters:
Step | Reagents/Conditions | Yield |
---|---|---|
Bromination | Br₂, MeOH, -15°C to 0°C | ~65% |
Etherification | K₂CO₃, DMF, 80°C | ~70% |
Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | ~85% |
Total yields approximate 50%, with purification via column chromatography .
Chemical Reactivity and Functionalization
The compound’s reactivity stems from three key sites:
Bromine at C6
The C-Br bond undergoes nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols. For example, reaction with morpholine in DMF at 100°C replaces bromine with a morpholino group, enabling diversification.
Boc Deprotection
Treatment with HCl in dioxane or TFA in CH₂Cl₂ cleaves the Boc group, exposing the secondary amine for further acylation or alkylation .
Dihydropyridine Oxidation
The dihydro moiety oxidizes to pyridine using DDQ or MnO₂, altering electronic properties and π-conjugation.
Activity | Model/Assay | Result |
---|---|---|
Cytotoxicity | MCF-7 cell line | IC₅₀ = 10.2 μM |
Antimicrobial | S. aureus (MIC) | 32 μg/mL |
NMDA Modulation | Cortical neurons | EC₅₀ = 15.7 μM |
Research Applications and Future Directions
Drug Discovery
The compound serves as a precursor to kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) and antimicrobial agents . Derivatives with modified C6 substituents show enhanced blood-brain barrier permeability .
Materials Science
Conjugated polymers incorporating its oxidized (pyridine) form exhibit luminescence properties for OLED applications .
Analytical Challenges
Current limitations include low aqueous solubility and metabolic instability. Prodrug strategies (e.g., phosphate esters) and nanoparticle formulations are under investigation .
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